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An In-Depth Technical Guide to the Physicochemical Characteristics of Methyl 3-(4-hydroxy-3-
methoxyphenyl)propanoate

Introduction
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, also known by synonyms such as

Methyl dihydroferulate or Methyl hydroferulate, is a derivative of the widely studied ferulic acid,

a phenolic compound abundant in the plant kingdom.[1] Ferulic acid and its derivatives are of

significant interest in the pharmaceutical, cosmetic, and food industries due to their potent

antioxidant and anti-inflammatory properties.[2] However, the practical application of ferulic

acid can be limited by factors like low solubility and stability.[3] Esterification to form

compounds like Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate can modify these

physicochemical properties, potentially improving bioavailability and formulation compatibility.

This technical guide provides a comprehensive overview of the core physicochemical

characteristics of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. Designed for

researchers, chemists, and drug development professionals, this document moves beyond a

simple data sheet, offering insights into the analytical methodologies required to characterize

and quantify this compound, thereby ensuring scientific integrity and reproducibility in research

and development settings.
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The fundamental identity and physical nature of a compound are the bedrock of all subsequent

analysis. Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate is structurally characterized by

a guaiacol (2-methoxyphenol) ring connected to a methyl propanoate tail. This structure

dictates its interactions and bulk properties.

Diagram 1: Chemical Structure of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate

Caption: Chemical structure of the target molecule.

A summary of the key identifiers and physicochemical properties is presented in Table 1.

Table 1: Core Physicochemical Properties

Property Value Source(s)

IUPAC Name

Methyl 3-(4-hydroxy-3-
methoxyphenyl)propanoat
e

[4]

Synonyms
Methyl dihydroferulate, Methyl

hydroferulate
[1][4]

CAS Number 56024-44-3 [4]

Molecular Formula C₁₁H₁₄O₄ [4]

Molecular Weight 210.23 g/mol [5]

Physical State
Solid at room temperature

(predicted)
[3][6]

| Boiling Point | 146 °C (at 3 mmHg) |[5][7][8] |

Spectroscopic Characterization Profile
Spectroscopic analysis is essential for the unambiguous identification and structural

confirmation of the molecule. The expected spectral data are derived from the functional

groups present: a phenolic hydroxyl, a methoxy group, an aromatic ring, an aliphatic chain, and

a methyl ester.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR): The proton spectrum is anticipated to be highly characteristic.

Aromatic Protons (δ ≈ 6.5-6.9 ppm): Three protons on the aromatic ring will appear in this

region. Their specific chemical shifts and splitting patterns (doublets, doublet of doublets)

will be dictated by their ortho, meta, and para relationships to the hydroxyl, methoxy, and

propyl substituents.

Phenolic Proton (δ ≈ 5.0-6.0 ppm): A broad singlet corresponding to the hydroxyl (-OH)

proton, which is exchangeable with D₂O.

Methoxy Protons (δ ≈ 3.8 ppm): A sharp singlet integrating to three protons, characteristic

of the -OCH₃ group.[9]

Ester Methyl Protons (δ ≈ 3.6 ppm): A sharp singlet integrating to three protons from the

ester's -COOCH₃ group.

Aliphatic Protons (δ ≈ 2.5-2.9 ppm): Two methylene groups (-CH₂-CH₂-) will appear as two

distinct triplets, each integrating to two protons, due to coupling with each other.

¹³C NMR (Carbon NMR): The carbon spectrum complements the proton data, confirming the

carbon backbone.[10]

Carbonyl Carbon (δ ≈ 173 ppm): The ester carbonyl carbon is the most deshielded,

appearing significantly downfield.

Aromatic Carbons (δ ≈ 110-148 ppm): Six distinct signals are expected for the six aromatic

carbons. Carbons attached to oxygen (C-OH and C-OCH₃) will be the most downfield in

this region (≈145-148 ppm), while the others will appear between 110-135 ppm.

Methoxy Carbon (δ ≈ 56 ppm): The carbon of the -OCH₃ group.[9]

Ester Methyl Carbon (δ ≈ 52 ppm): The carbon of the -COOCH₃ group.
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Aliphatic Carbons (δ ≈ 30-36 ppm): Two signals corresponding to the two methylene

carbons in the propanoate chain.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups by their characteristic vibrational

frequencies.[11]

O-H Stretch (≈ 3200-3500 cm⁻¹): A strong, broad absorption band characteristic of the

phenolic hydroxyl group.

C-H Stretches (≈ 2850-3100 cm⁻¹): Aromatic C-H stretches appear just above 3000 cm⁻¹,

while aliphatic C-H stretches appear just below 3000 cm⁻¹.[11]

C=O Stretch (≈ 1735 cm⁻¹): A very strong, sharp absorption characteristic of the ester

carbonyl group. This is often the most prominent peak in the spectrum.[12]

C=C Stretches (≈ 1500-1600 cm⁻¹): Several medium-to-strong absorptions from the aromatic

ring vibrations.

C-O Stretches (≈ 1030-1250 cm⁻¹): Strong absorptions corresponding to the C-O bonds of

the ester and the methoxy ether group.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a

molecular fingerprint. Using Electron Ionization (EI), the following key fragments would be

expected:

Molecular Ion (M⁺•) (m/z = 210): The peak corresponding to the intact molecule with one

electron removed.

Base Peak (m/z = 107 or 137): Alpha cleavage next to the aromatic ring could lead to a

stable benzylic cation. However, a more likely fragmentation is the McLafferty

rearrangement, which is common for esters.[13]

Key Fragments:
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m/z = 179: Loss of the methoxy radical from the ester (•OCH₃, 31 Da).

m/z = 151: Loss of the entire methyl propanoate side chain portion (•CH₂CH₂COOCH₃, 59

Da).

m/z = 74: A fragment corresponding to the McLafferty rearrangement product,

[CH₂=C(OH)OCH₃]⁺•.

Analytical Methodologies: Quantification by HPLC
For quantitative analysis in research, quality control, and formulation development, a robust

and validated High-Performance Liquid Chromatography (HPLC) method is indispensable.

While a specific monograph for this exact molecule may not be universally established, a

reliable method can be developed based on protocols for structurally similar phenolic

compounds.[14][15][16]

Representative HPLC Protocol
This protocol is a self-validating system designed for the accurate quantification of Methyl 3-(4-
hydroxy-3-methoxyphenyl)propanoate.

Step 1: System and Materials

HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat,

and a Photodiode Array (PDA) or UV-Vis detector.

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

Mobile Phase A: 0.1% Acetic Acid or Phosphoric Acid in HPLC-grade water.

Mobile Phase B: Acetonitrile or Methanol (HPLC grade).

Standard: A certified reference standard of Methyl 3-(4-hydroxy-3-
methoxyphenyl)propanoate.

Sample Diluent: Mobile phase mixture (e.g., 50:50 Water:Acetonitrile).

Step 2: Chromatographic Conditions
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Elution: Isocratic or gradient. A typical starting point is an isocratic elution with a 40-60%

mixture of Mobile Phase B.

Flow Rate: 1.0 mL/min.[15]

Column Temperature: 30 °C.

Detection Wavelength: Approximately 280 nm, which is a common wavelength for phenolic

compounds.[17]

Injection Volume: 10 µL.

Step 3: Protocol Workflow

Diagram 2: HPLC Quantification Workflow
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Caption: A typical workflow for HPLC-based quantification.

Step 4: System Suitability and Validation (Trustworthiness)

Causality: Before analyzing samples, the system's performance must be verified. This

ensures that any observed results are due to the sample and not chromatographic variability.

Procedure:

Make five replicate injections of a single standard solution (e.g., 10 µg/mL).

Calculate the Relative Standard Deviation (RSD) for peak area and retention time. The

acceptance criterion is typically RSD ≤ 2.0%.

Evaluate theoretical plates (N > 2000) and tailing factor (T ≤ 2.0).

Validation: The method should be validated according to ICH guidelines, assessing linearity,

accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[14]

Stability Profile and Assessment
Understanding a compound's stability is critical for determining its shelf-life, storage conditions,

and formulation strategy. A forced degradation study is the authoritative method for establishing

the intrinsic stability profile.[18]

Recommended Stability Assessment Protocol
This protocol outlines a systematic approach to evaluating stability under various stress

conditions, as recommended by regulatory bodies like the EMA.[18][19]

Objective: To identify potential degradation products and establish the degradation pathways

of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate.

Methodology: Expose solutions of the compound (e.g., in the HPLC sample diluent) to the

stress conditions below. Analyze samples by the validated HPLC method at predetermined

time points (e.g., 0, 2, 4, 8, 24 hours) and monitor for the appearance of new peaks and the

loss of the main peak.
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Stress Conditions:

Acid Hydrolysis: 0.1 M HCl at 60 °C.

Base Hydrolysis: 0.1 M NaOH at room temperature (phenolic esters are often base-labile).

Oxidative Degradation: 3% H₂O₂ at room temperature.

Thermal Degradation: 60 °C (in parallel with a control sample at the recommended storage

temperature).

Photostability: Expose the sample to light providing an overall illumination of not less than

1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt

hours/square meter (as per ICH Q1B guidelines).

Diagram 3: Forced Degradation Study Logic
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Caption: Decision workflow for a forced degradation study.
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Conclusion
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate is a compound of significant scientific

interest due to its relationship with ferulic acid. While its fundamental identifiers are well-

established, a comprehensive understanding for advanced applications requires rigorous

characterization. This guide provides the authoritative framework for such an analysis, detailing

not just the known properties but also the robust, self-validating experimental protocols

necessary to confirm its identity, purity, and stability. By employing the spectroscopic

interpretations, analytical workflows, and stability assessment strategies outlined herein,

researchers and developers can ensure the generation of high-quality, reproducible data,

accelerating the transition from laboratory research to practical application.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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